molecular formula C26H24OP2 B3334597 1,2-Bis(diphenylphosphino)ethane monooxide CAS No. 984-43-0

1,2-Bis(diphenylphosphino)ethane monooxide

Cat. No.: B3334597
CAS No.: 984-43-0
M. Wt: 414.4 g/mol
InChI Key: JCAUAUKUBUBNSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(diphenylphosphino)ethane monooxide can be synthesized through the selective mono-oxidation of 1,2-Bis(diphenylphosphino)ethane. One common method involves the treatment of 1,2-Bis(diphenylphosphino)ethane with hydrogen peroxide, which produces the monooxide and dioxide forms . Another method involves benzylation followed by hydrolysis :

(C6H5)2PCH2CH2P(C6H5)2+C6H5CH2Br(C6H5)2PCH2CH2P(C6H5)2(CH2C6H5)]Br(C_6H_5)_2PCH_2CH_2P(C_6H_5)_2 + C_6H_5CH_2Br \rightarrow (C_6H_5)_2PCH_2CH_2P(C_6H_5)_2(CH_2C_6H_5)]Br (C6​H5​)2​PCH2​CH2​P(C6​H5​)2​+C6​H5​CH2​Br→(C6​H5​)2​PCH2​CH2​P(C6​H5​)2​(CH2​C6​H5​)]Br

(C6H5)2PCH2CH2P(C6H5)2(CH2C6H5)]Br+NaOH(C6H5)2PCH2CH2P(O)(C6H5)2+C6H5CH3+NaBr(C_6H_5)_2PCH_2CH_2P(C_6H_5)_2(CH_2C_6H_5)]Br + NaOH \rightarrow (C_6H_5)_2PCH_2CH_2P(O)(C_6H_5)_2 + C_6H_5CH_3 + NaBr (C6​H5​)2​PCH2​CH2​P(C6​H5​)2​(CH2​C6​H5​)]Br+NaOH→(C6​H5​)2​PCH2​CH2​P(O)(C6​H5​)2​+C6​H5​CH3​+NaBr

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(diphenylphosphino)ethane monooxide undergoes various types of reactions, including:

    Oxidation: The compound can be further oxidized to form the dioxide derivative.

    Reduction: Reduction reactions can revert the monooxide back to the parent phosphine.

    Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions

Major Products

    Oxidation: 1,2-Bis(diphenylphosphino)ethane dioxide.

    Reduction: 1,2-Bis(diphenylphosphino)ethane.

    Substitution: Various metal complexes, depending on the metal used.

Mechanism of Action

1,2-Bis(diphenylphosphino)ethane monooxide exerts its effects by coordinating with the metal center in transition metal complexes. This coordination enhances the stability and reactivity of the resulting complex, thereby amplifying its catalytic efficacy . The compound’s stabilizing influence is attributed to its ability to form strong bonds with metal centers, which in turn facilitates various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: The parent compound, which lacks the oxygen atom.

    1,2-Bis(diphenylphosphino)ethane dioxide: The fully oxidized form of the compound.

    Triphenylphosphine oxide: Another phosphine oxide with similar properties.

Uniqueness

1,2-Bis(diphenylphosphino)ethane monooxide is unique due to its selective mono-oxidation, which provides a balance between the parent phosphine and the fully oxidized dioxide. This selective oxidation allows for specific applications in asymmetric catalysis and the formation of stable metal complexes .

Properties

IUPAC Name

2-diphenylphosphorylethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP2/c27-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAUAUKUBUBNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(diphenylphosphino)ethane monooxide
Reactant of Route 2
1,2-Bis(diphenylphosphino)ethane monooxide
Reactant of Route 3
1,2-Bis(diphenylphosphino)ethane monooxide
Reactant of Route 4
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1,2-Bis(diphenylphosphino)ethane monooxide
Reactant of Route 5
1,2-Bis(diphenylphosphino)ethane monooxide
Reactant of Route 6
1,2-Bis(diphenylphosphino)ethane monooxide

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